molecular formula C7H13NO2 B2375010 1-(1,4-Oxazepan-4-yl)ethan-1-one CAS No. 1343066-95-4

1-(1,4-Oxazepan-4-yl)ethan-1-one

Cat. No.: B2375010
CAS No.: 1343066-95-4
M. Wt: 143.186
InChI Key: BBFXVZIBSQSSNM-UHFFFAOYSA-N
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Description

1-(1,4-Oxazepan-4-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2. It is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazepane family.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,4-Oxazepan-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-1,4-oxazepane with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Oxazepan-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones, while reduction can produce oxazepane alcohols .

Scientific Research Applications

1-(1,4-Oxazepan-4-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Oxazepan-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,4-Oxazepan-4-yl)ethan-1-one is unique due to its specific combination of a seven-membered ring with both nitrogen and oxygen atoms and a ketone functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(1,4-oxazepan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFXVZIBSQSSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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